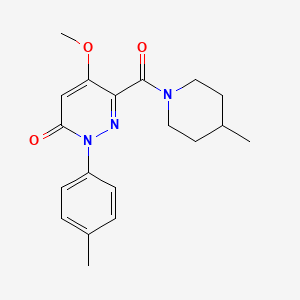

5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one

Description

Properties

IUPAC Name |

5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-4-6-15(7-5-13)22-17(23)12-16(25-3)18(20-22)19(24)21-10-8-14(2)9-11-21/h4-7,12,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJMICFXGDGWHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperidines, and pyridazinones. Common synthetic routes may involve:

Nucleophilic substitution: Introduction of the methoxy group.

Acylation: Formation of the piperidine-1-carbonyl group.

Cyclization: Formation of the pyridazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine groups.

Reduction: Reduction reactions could target the carbonyl group.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, compounds in the pyridazinone class have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.

Medicine

In medicine, such compounds are often investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This could involve inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between the target compound and structurally related dihydropyridazin-3-one derivatives:

Table 1: Structural and Functional Comparison of Dihydropyridazin-3-one Derivatives

Key Comparative Insights:

Substituent Effects on Solubility and Lipophilicity :

- The target compound’s 6-(4-methylpiperidine-1-carbonyl) group increases lipophilicity compared to the polar 6-(4-hydroxy-3-methoxyphenyl) group in ’s derivative, which has a lower molecular weight (218.21 vs. 341.41 g/mol) and higher solubility .

- The 2-(4-methylphenyl) group in the target compound contrasts with the benzimidazol-2-yl group in ’s derivative, which forms intermolecular hydrogen bonds (N–H···O) critical for crystal packing .

Synthetic Pathways :

- Methoxy group introduction (e.g., at position 5 in the target compound) may resemble methods in , where NaOCH₃ in dioxane facilitated alkynyl-to-methoxy substitution .

Biological Relevance: The 4-(cyclohexylmethyl)-6-(2-thienyl) analog () is a serum metabolite, suggesting dihydropyridazinones may undergo metabolic hydration or functionalization .

Crystal Packing and Stability :

- ’s compound exhibits near-planar geometry (inter-ring angle: 3.69°), whereas the target compound’s 4-methylpiperidine substituent could disrupt planarity, altering solid-state stability .

Biological Activity

5-Methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy in different assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 341.41 g/mol. The compound features a pyridazinone core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.41 g/mol |

| Purity | ≥95% |

| IUPAC Name | This compound |

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in cells. In vitro studies have demonstrated that related compounds can inhibit oxidative damage in cellular models.

Enzyme Inhibition Studies

One of the notable biological activities of this compound is its potential to inhibit specific enzymes involved in metabolic pathways. For instance, tyrosinase inhibition is a key area of interest due to its implications in skin pigmentation disorders and melanoma treatment. Compounds with similar structures have shown promising results in inhibiting tyrosinase activity, suggesting that this compound may also possess this capability.

Case Study: Tyrosinase Inhibition

In a study evaluating various derivatives for their tyrosinase inhibitory activity, compounds structurally related to this compound were tested against Agaricus bisporus tyrosinase. The results indicated that certain substitutions on the phenyl ring enhanced inhibitory potency significantly compared to unsubstituted compounds .

Table 2: Inhibition Potency of Related Compounds

| Compound ID | IC50 (µM) | Comments |

|---|---|---|

| Compound A | 15 | Strong inhibitor |

| Compound B | 25 | Moderate inhibitor |

| Compound C | 40 | Weak inhibitor |

Cytotoxicity and Cell Viability

MTT assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Preliminary results suggest that while some derivatives exhibit low cytotoxicity at concentrations up to 25 µM, further studies are required to establish safety profiles and therapeutic windows .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses.

- Enzyme Inhibition : Interacting with enzyme active sites through hydrogen bonding and hydrophobic interactions.

- Cell Signaling Modulation : Potentially influencing pathways related to cell survival and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.